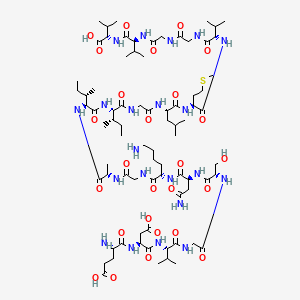
H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Amyloid 22-40 is a peptide fragment derived from the amyloid precursor protein. It is a shorter version of the more commonly studied beta-Amyloid 1-42 and beta-Amyloid 1-40 peptides. These peptides are known for their role in the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease. Beta-Amyloid 22-40 is of particular interest in scientific research due to its involvement in neurodegenerative processes and its potential as a biomarker for Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Amyloid 22-40 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of beta-Amyloid 22-40 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. Additionally, stringent quality control measures are implemented to ensure the peptide meets the required specifications for research and clinical applications.
Chemical Reactions Analysis
Types of Reactions: Beta-Amyloid 22-40 undergoes various chemical reactions, including oxidation, reduction, and aggregation. Oxidation can occur at methionine residues, leading to the formation of methionine sulfoxide. Reduction reactions can reverse this oxidation. Aggregation is a significant reaction for beta-Amyloid peptides, leading to the formation of oligomers and fibrils, which are associated with neurotoxicity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of beta-Amyloid 22-40 include Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and cleavage reagents such as trifluoroacetic acid (TFA). Oxidation reactions may involve hydrogen peroxide, while reduction can be achieved using reducing agents like dithiothreitol (DTT).
Major Products Formed: The major products formed from the reactions of beta-Amyloid 22-40 include various oligomeric and fibrillar species. These aggregated forms are of particular interest due to their role in the pathogenesis of Alzheimer’s disease. Additionally, oxidized and reduced forms of the peptide can be studied to understand the impact of oxidative stress on peptide aggregation and toxicity.
Scientific Research Applications
Beta-Amyloid 22-40 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study peptide synthesis and aggregation mechanisms. In biology, it serves as a model peptide to investigate protein misfolding and aggregation. In medicine, beta-Amyloid 22-40 is used as a biomarker for Alzheimer’s disease and as a target for therapeutic interventions. Industrial applications include the development of diagnostic assays and the production of research-grade peptides for academic and pharmaceutical research .
Mechanism of Action
Beta-Amyloid 22-40 exerts its effects primarily through its ability to aggregate and form amyloid plaques. These plaques disrupt cellular function and trigger a cascade of neurotoxic events. The peptide interacts with various molecular targets, including cell surface receptors, ion channels, and intracellular signaling pathways. The aggregation process is influenced by factors such as peptide concentration, pH, and the presence of metal ions. The resulting oligomers and fibrils can induce oxidative stress, inflammation, and synaptic dysfunction, contributing to the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to beta-Amyloid 22-40 include beta-Amyloid 1-42, beta-Amyloid 1-40, and other truncated forms of beta-Amyloid peptides. These peptides share similar sequences and aggregation properties but differ in their length and specific amino acid composition.
Uniqueness: Beta-Amyloid 22-40 is unique due to its specific truncation, which may influence its aggregation behavior and toxicity. Compared to the longer beta-Amyloid 1-42 and beta-Amyloid 1-40 peptides, beta-Amyloid 22-40 may have distinct biophysical properties and interactions with cellular components. Understanding these differences is crucial for elucidating the role of various beta-Amyloid species in Alzheimer’s disease and developing targeted therapeutic strategies .
Properties
Molecular Formula |
C78H135N21O26S |
|---|---|
Molecular Weight |
1815.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H135N21O26S/c1-17-41(13)63(75(121)86-33-54(104)88-47(27-36(3)4)69(115)91-46(24-26-126-16)68(114)95-59(37(5)6)73(119)84-30-52(102)82-31-56(106)94-61(39(9)10)76(122)97-62(40(11)12)78(124)125)99-77(123)64(42(14)18-2)98-65(111)43(15)87-53(103)32-83-67(113)45(21-19-20-25-79)90-70(116)48(28-51(81)101)93-72(118)50(35-100)89-55(105)34-85-74(120)60(38(7)8)96-71(117)49(29-58(109)110)92-66(112)44(80)22-23-57(107)108/h36-50,59-64,100H,17-35,79-80H2,1-16H3,(H2,81,101)(H,82,102)(H,83,113)(H,84,119)(H,85,120)(H,86,121)(H,87,103)(H,88,104)(H,89,105)(H,90,116)(H,91,115)(H,92,112)(H,93,118)(H,94,106)(H,95,114)(H,96,117)(H,97,122)(H,98,111)(H,99,123)(H,107,108)(H,109,110)(H,124,125)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,59-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
SNDBGIUFIUNMRL-QJVHQGLPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


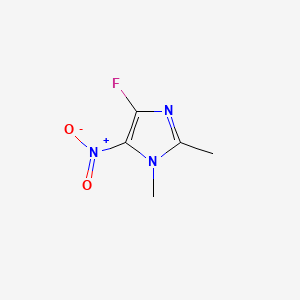
![spiro[1,3-dioxolane-2,11'-5H-benzo[c][1]benzazepine]-6'-one](/img/structure/B13449956.png)
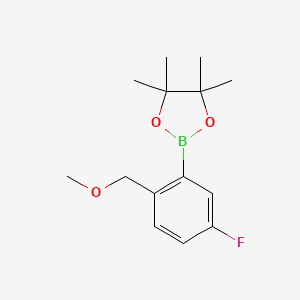
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea](/img/structure/B13449968.png)
![[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide](/img/structure/B13449975.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13449976.png)
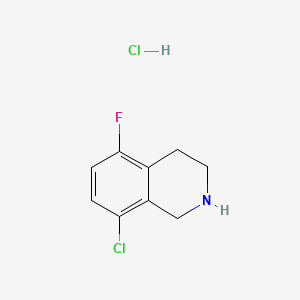
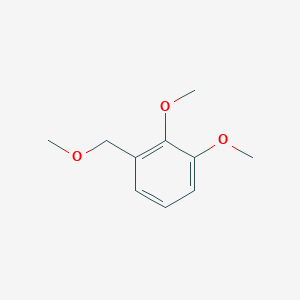
![2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13449996.png)
![6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide](/img/structure/B13450000.png)
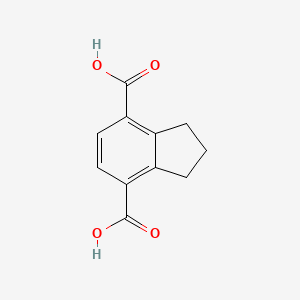
![[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate](/img/structure/B13450021.png)
![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)
